N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPDCTYPQCQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Anti-Cancer Properties
The thieno[2,3-d]pyrimidine scaffold has been shown to exhibit significant anti-cancer activity across various studies. The following points summarize key findings regarding its effectiveness against different cancer cell lines:
- Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of thieno[2,3-d]pyrimidine, including N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine, have demonstrated substantial inhibitory effects on the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, certain derivatives exhibited IC50 values comparable to established drugs like Gefitinib, a selective epidermal growth factor receptor (EGFR) inhibitor .
- Mechanisms of Action : The compound acts by targeting critical pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of key proteins such as EGFR and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis .
- Structure-Activity Relationship : Studies have explored the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives. Modifications at specific positions on the thieno-pyrimidine ring have been correlated with enhanced anti-cancer activity. For example, 5-substituted derivatives have shown improved efficacy against triple-negative breast cancer cells compared to their unsubstituted counterparts .
Case Studies
Several case studies highlight the practical applications and findings associated with this compound:
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
A. Sulfonamide Derivatives
- N-(4-Cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23): Features a cyclopentylsulfonylphenyl group, synthesized in 56% yield. Exhibits potent PI5P4Kγ inhibition (IC50 = 8 nM) .
- N-[4-(Phenylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (25): Achieved 56% yield with UPLC purity >98%. Demonstrates selective kinase inhibition .
B. Substituted Phenyl Derivatives
- N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Melting point 262–264°C; molecular weight 523.37. Shows anti-proliferative activity against EGFR/HER2 .
- 5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e): 85% yield, melting point 229–231°C. Exhibits C, H, N content consistent with theoretical values (60.37%, 4.25%, 16.47%) .
C. Heterocyclic and Aliphatic Substitutions
- N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Molecular formula C16H22N4OS; density 1.29 g/cm³. Predicted pKa = 6.79, suggesting moderate basicity .
- N-(Piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine (C11H14N4S): Synthesized as a brain-penetrant kinase inhibitor, highlighting the role of cyclic amines in enhancing blood-brain barrier permeability .
Physicochemical Properties
Key Advantages of N-(2-Aminoethyl) Derivatives
Enhanced Solubility : Ethylamine substituents improve aqueous solubility compared to hydrophobic aryl groups .
Target Selectivity: Morpholinoethyl and piperidinyl groups enhance selectivity for kinases and brain targets .
Synthetic Flexibility : Ethylamine side chains allow facile functionalization for structure-activity relationship (SAR) studies .
Biological Activity
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and an enzyme inhibitor. This article explores its biological activity, mechanism of action, and relevant research findings.
Target Enzymes and Pathways
The compound primarily interacts with the enzyme Cyt-bd, which plays a crucial role in the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, this compound reduces ATP production in the bacteria, thereby affecting its viability and energy metabolism. This mechanism suggests potential applications in treating tuberculosis.
Anticancer Properties
Similar thieno[2,3-d]pyrimidine derivatives have demonstrated promising anticancer activity. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The cytotoxic effects are often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .
Pharmacokinetics
The lipophilicity of this compound suggests good bioavailability, allowing it to diffuse easily into cells. This property is essential for its effectiveness as a therapeutic agent.
Cellular Effects
In laboratory settings, the compound has been observed to exhibit a decrease in ATP production in Mycobacterium tuberculosis, confirming its role as an inhibitor of energy metabolism. The interaction with Cyt-bd highlights its potential as a target for drug development against resistant strains of tuberculosis.
Case Studies and Experimental Data
- Cytotoxicity Studies : In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit varying levels of cytotoxicity against cancer cell lines. For example:
- Antimicrobial Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial and antifungal activities. The compounds were evaluated against various pathogens including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties compared to standard drugs .
- Structural Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For instance, substituents at position 4 have been shown to improve both solubility and potency against Plasmodium species in antimalarial studies .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are optimal for achieving high-purity N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, starting with condensation of thiophene or pyrimidine precursors. For example, formamide or urea-based cyclization under controlled temperatures (180–200°C) is effective for thienopyrimidine core formation . The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. Key factors include solvent choice (e.g., isopropanol with catalytic HCl for improved yields) and catalysts (e.g., Pd for cross-coupling reactions) . Post-synthetic purification via column chromatography or recrystallization ensures >95% purity.
Q. How can structural confirmation of this compound be methodologically validated?
Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm substituent integration and chemical environment (e.g., NH2 protons at δ 2.8–3.2 ppm, thienopyrimidine aromatic signals at δ 7.5–8.5 ppm) .
- IR spectroscopy : Identify NH stretching (3400–3300 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .
- X-ray crystallography : Resolve 3D conformation to validate stereoelectronic effects on bioactivity . Computational modeling (e.g., DFT) supplements experimental data .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
Prioritize target-specific assays based on thienopyrimidine derivatives' known activities:
- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., EGFR/HER2 targets) with IC50 determination .
- Anticancer activity : Screen against human cancer cell lines (A549, MCF-7) via MTT assays, noting EC50 values and selectivity indices .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E2 quantification .
Advanced Research Questions
Q. How do substituent modifications on the thienopyrimidine core influence structure-activity relationships (SAR)?
Systematic SAR studies reveal:
- Aminoethyl group : Enhances solubility and target binding via hydrogen bonding. Methylation of the amine reduces cytotoxicity by ~40% in A549 cells .
- Heteroaromatic substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve kinase inhibition (e.g., EGFR IC50 = 12 nM vs. 28 nM for unsubstituted analogs) .
- Ring fusion : Dihydrobenzo-fused derivatives show 3-fold higher metabolic stability in hepatic microsomes .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or MOE to model binding to EGFR (PDB: 1M17). Focus on π-π stacking with Phe723 and hydrogen bonds with Met793 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to predict logP, pIC50, and toxicity .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often arise from assay variability. Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified A549) and incubation times (72 hrs for MTT assays) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR quantification) alongside enzymatic assays .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50 < 50 nM in 80% of EGFR-focused studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
